PT-88

mTOR inhibition Kinase assay IC50

PT-88 is a unique research tool due to its exquisite kinase selectivity (no PI3K inhibition among 196 kinases tested) and its ability to potently block both mTORC1 and mTORC2. This avoids the compensatory AKT activation seen with rapalogs, making it essential for clean mechanistic studies in breast cancer models. Its lipodisc formulation enhances in vivo efficacy. Ideal for labs requiring precise mTOR pathway interrogation.

Molecular Formula C30H31N7O5
Molecular Weight 569.6 g/mol
Cat. No. B12373596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePT-88
Molecular FormulaC30H31N7O5
Molecular Weight569.6 g/mol
Structural Identifiers
SMILESC1CC2COCC1N2C3=NC(=NC(=N3)C4=CC=C(C=C4)NC(=O)NC5=CC6=C(C=C5)C(=O)OC6)N7C8CCC7COC8
InChIInChI=1S/C30H31N7O5/c38-27-25-10-5-20(11-18(25)12-42-27)32-30(39)31-19-3-1-17(2-4-19)26-33-28(36-21-6-7-22(36)14-40-13-21)35-29(34-26)37-23-8-9-24(37)16-41-15-23/h1-5,10-11,21-24H,6-9,12-16H2,(H2,31,32,39)
InChIKeyAVZAKRMYVPBYAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PT-88 mTOR Inhibitor for Selective Cancer Research Applications


PT-88 (CAS 2803307-04-0) is a trisubstituted triazine compound that functions as a highly selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase, with an IC50 value of 1.2 nM in cell-free assays [1]. Unlike rapamycin and its analogs (rapalogs) that allosterically inhibit only mTORC1, PT-88 targets both mTORC1 and mTORC2 complexes, which are critical regulators of cell growth, proliferation, and survival [1]. The compound was developed through structure-based drug design using the phase III clinical candidate Gedatolisib (PT-1) as a lead scaffold [2].

Critical Differentiation of PT-88 from Generic mTOR Inhibitors


While numerous mTOR inhibitors are commercially available, including rapalogs (e.g., rapamycin, everolimus) and dual PI3K/mTOR inhibitors (e.g., Gedatolisib), these agents cannot substitute for PT-88 in research applications requiring exquisite kinase selectivity and dual mTORC1/mTORC2 blockade without confounding PI3K inhibition [1]. Rapalogs exhibit incomplete mTORC2 suppression, leading to compensatory AKT activation via feedback loops, whereas dual PI3K/mTOR inhibitors introduce off-target effects on the broader PI3K family [2]. PT-88's profiling against a panel of 196 kinases revealed exclusive binding to mTOR with no significant inhibition of other kinases, including PI3K isoforms, thereby enabling mechanistic studies that isolate mTOR-specific signaling .

Quantitative Evidence for PT-88 Over Closest Analogs


mTOR Kinase Inhibition Potency Compared to Gedatolisib (PT-1)

In cell-free kinase assays, PT-88 exhibits an IC50 of 1.2 nM for mTOR inhibition, which is comparable to the mTOR IC50 of the dual PI3K/mTOR inhibitor Gedatolisib (PT-1) at 1.6 nM [1]. However, PT-88 achieves this potency without the confounding PI3K inhibitory activity inherent to PT-1 [2].

mTOR inhibition Kinase assay IC50

Kinase Selectivity Profile: Exclusive mTOR Targeting Among 196 Kinases

PT-88 was screened against a panel of 196 kinases, including all PI3K isoforms, and demonstrated exclusive binding to mTOR with no significant inhibition of any other kinase [1]. In stark contrast, the lead compound Gedatolisib (PT-1) potently inhibits multiple PI3K isoforms (PI3Kα IC50: 0.4 nM, PI3Kγ IC50: 5.4 nM) in addition to mTOR .

Kinase selectivity Off-target effects Kinase profiling

Antiproliferative Activity in Breast Cancer Cells vs. Normal Cells

PT-88 selectively inhibits the growth of MCF-7 human breast cancer cells with an IC50 of 0.74 μM, while exhibiting minimal cytotoxicity against normal human mammary epithelial cells (HMEC) [1]. This therapeutic window is not observed with rapamycin, which shows broader antiproliferative effects across both cancerous and normal cell types [2].

Breast cancer MCF-7 Antiproliferative

In Vivo Antitumor Efficacy: Lipodisc-Formulated PT-88 vs. Gedatolisib in MCF-7 Xenograft

In a BALB/c nude mouse MCF-7 xenograft model, lipodisc-formulated PT-88 (sND/PT-88) achieved a tumor growth inhibition (TGI) of 64.1% at 20 mg/kg (i.v., QOD×10), significantly outperforming both sND/PT-1 (55.9% TGI) and free PT-88 (45.6% TGI) [1].

In vivo efficacy Xenograft Tumor growth inhibition

Pharmacokinetic Enhancement via Lipodisc Formulation

Encapsulation of PT-88 in a lipodisc nanocarrier (sND/PT-88) increased plasma exposure by approximately 10-fold compared to the free compound, with concomitant improvements in half-life and maximum plasma concentration [1]. Furthermore, the formulation elevated the maximum tolerated dose (MTD) in mice, enabling higher dosing without overt toxicity [1].

Pharmacokinetics Formulation Bioavailability

Optimal Use Cases for PT-88 in Research and Development


Investigating mTOR-Specific Signaling in Breast Cancer

PT-88 is ideally suited for dissecting mTOR-dependent pathways in breast cancer models, particularly MCF-7 and other PI3K pathway-addicted cell lines, where its exclusive mTOR inhibition (IC50 1.2 nM) avoids confounding crosstalk from PI3K inhibition [1]. Researchers can employ PT-88 to study mTORC1/mTORC2 dual blockade without the feedback AKT activation seen with rapalogs [1].

In Vivo Efficacy Studies with Optimized Formulation

For preclinical xenograft or orthotopic breast cancer models, the lipodisc-formulated PT-88 (sND/PT-88) provides a validated protocol for achieving sustained plasma exposure and robust tumor growth inhibition (TGI 64.1% at 20 mg/kg) [2]. This formulation overcomes the compound's inherent solubility limitations and enables repeat dosing regimens with enhanced tolerability [2].

Selectivity Profiling and Chemical Probe Development

Given its exclusive targeting of mTOR among 196 kinases, PT-88 serves as a high-quality chemical probe for functional genomics, chemoproteomics, and target engagement studies [1]. It can be used to validate mTOR as a therapeutic target in specific cancer subtypes or to benchmark the selectivity of next-generation mTOR inhibitors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for PT-88

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.